molecular formula C20H18N4O5S B3703778 4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

Cat. No.: B3703778
M. Wt: 426.4 g/mol
InChI Key: SRXCJMJZXRJUBX-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide is a complex organic molecule belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring . The molecular formula of this compound is C20H18N4O5S, and it has a molecular weight of 426.4 g/mol.

Preparation Methods

. general methods for synthesizing benzenesulfonamides typically involve the reaction of a sulfonyl chloride with an amine in the presence of a base.

Chemical Reactions Analysis

. benzenesulfonamides generally undergo various types of reactions, including:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

. benzenesulfonamides, in general, have a wide range of applications in chemistry, biology, medicine, and industry. They are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. In medicine, sulfonamides are known for their antibacterial properties and are used in the treatment of bacterial infections.

Mechanism of Action

. Generally, sulfonamides exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar compounds to 4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide include other benzenesulfonamides such as:

  • N-(4-acetylphenyl)sulfonamide
  • N-(4-methoxyphenyl)sulfonamide
  • N-(4-nitrophenyl)sulfonamide

These compounds share the sulfonamide group linked to a benzene ring but differ in their substituents, which can affect their chemical properties and applications.

Properties

IUPAC Name

4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-13(25)14-3-5-15(6-4-14)20(26)23-16-7-9-17(10-8-16)30(27,28)24-18-11-19(29-2)22-12-21-18/h3-12H,1-2H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXCJMJZXRJUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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